molecular formula C20H23NO3 B11414045 5-methyl-3-[2-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one

5-methyl-3-[2-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one

Cat. No.: B11414045
M. Wt: 325.4 g/mol
InChI Key: RUQJIWRFEDZJLD-UHFFFAOYSA-N
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Description

5-methyl-3-[2-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one is a synthetic organic compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzoxazole core with a pentyloxybenzyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-[2-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one typically involves the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an o-aminophenol and a carboxylic acid derivative. For instance, 2-aminophenol can react with 2-(pentyloxy)benzaldehyde under acidic conditions to form the benzoxazole ring.

    Introduction of the Methyl Group: The methyl group at the 5-position can be introduced via alkylation using a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Pentyloxybenzyl Group: The pentyloxybenzyl group can be introduced through a nucleophilic substitution reaction. For example, the benzoxazole intermediate can react with 2-(pentyloxy)benzyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pentyloxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzoxazole ring or the substituents, potentially yielding reduced derivatives.

    Substitution: The benzoxazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Products may include 2-(pentyloxy)benzaldehyde or 2-(pentyloxy)benzoic acid.

    Reduction: Reduced derivatives of the benzoxazole ring or the substituents.

    Substitution: Functionalized benzoxazole derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, 5-methyl-3-[2-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can explore its potential as a lead compound for developing new drugs or therapeutic agents.

Medicine

In medicinal chemistry, this compound can be investigated for its pharmacological properties

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals, dyes, or materials with specific properties. Its unique structure may impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of 5-methyl-3-[2-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one depends on its specific biological target. Generally, benzoxazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The pentyloxybenzyl group may enhance the compound’s binding affinity or selectivity towards these targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-1,3-benzoxazol-2(3H)-one: Lacks the pentyloxybenzyl group, which may result in different biological activities.

    3-[2-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one: Lacks the methyl group at the 5-position, potentially altering its chemical reactivity and biological properties.

    5-methyl-3-benzyl-1,3-benzoxazol-2(3H)-one: Lacks the pentyloxy group, which may affect its solubility and interaction with biological targets.

Uniqueness

The presence of both the methyl group at the 5-position and the pentyloxybenzyl group makes 5-methyl-3-[2-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one unique. These substituents can influence the compound’s chemical reactivity, solubility, and biological activity, distinguishing it from other benzoxazole derivatives.

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

5-methyl-3-[(2-pentoxyphenyl)methyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C20H23NO3/c1-3-4-7-12-23-18-9-6-5-8-16(18)14-21-17-13-15(2)10-11-19(17)24-20(21)22/h5-6,8-11,13H,3-4,7,12,14H2,1-2H3

InChI Key

RUQJIWRFEDZJLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC=C1CN2C3=C(C=CC(=C3)C)OC2=O

Origin of Product

United States

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